4-(Chloromethyl)-3-fluoro-5-methylpyridine
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Overview
Description
4-(Chloromethyl)-3-fluoro-5-methylpyridine is a heterocyclic organic compound with the molecular formula C7H7ClFN. This compound features a pyridine ring substituted with a chloromethyl group at the 4-position, a fluorine atom at the 3-position, and a methyl group at the 5-position. It is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3-fluoro-5-methylpyridine typically involves the chloromethylation of 3-fluoro-5-methylpyridine. One common method includes the reaction of 3-fluoro-5-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-3-fluoro-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides. Reduction reactions can also occur, particularly at the chloromethyl group, converting it to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
4-(Chloromethyl)-3-fluoro-5-methylpyridine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic agents often involves this compound as a precursor or intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3-fluoro-5-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modification of their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
- 4-(Chloromethyl)-3-fluoropyridine
- 4-(Chloromethyl)-5-methylpyridine
- 3-Fluoro-5-methylpyridine
Comparison: 4-(Chloromethyl)-3-fluoro-5-methylpyridine is unique due to the presence of both a fluorine atom and a chloromethyl group on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it more reactive and versatile in chemical synthesis compared to its analogs. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, which can be advantageous in drug design .
Properties
Molecular Formula |
C7H7ClFN |
---|---|
Molecular Weight |
159.59 g/mol |
IUPAC Name |
4-(chloromethyl)-3-fluoro-5-methylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5-3-10-4-7(9)6(5)2-8/h3-4H,2H2,1H3 |
InChI Key |
ZIRJRUDTQAUXSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1CCl)F |
Origin of Product |
United States |
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